([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride
Description
Cyclohexane Ring Conformations
The cyclohexane ring adopts a chair conformation , with the triazolopyridine-methyl substituent and methylamine group occupying either axial or equatorial positions. Key considerations:
Conformational Isomerism
- Chair Flip Equilibrium : The cyclohexane ring undergoes rapid chair flipping at room temperature, interconverting axial and equatorial substituents.
- Energy Difference : Equatorial placement of the triazolopyridine group is energetically favored by ~7–10 kJ/mol due to reduced steric strain.
Stereoelectronic Effects :
- The amine group’s lone pair orientation relative to the cyclohexane ring affects nucleophilic reactivity.
- Conformational locking via hydrogen bonding (e.g., in crystalline form) may stabilize specific isomers.
Properties
IUPAC Name |
[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4.ClH/c15-11-14(7-3-1-4-8-14)10-13-17-16-12-6-2-5-9-18(12)13;/h2,5-6,9H,1,3-4,7-8,10-11,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFMFKJHLFQPKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC2=NN=C3N2C=CC=C3)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in phosphorylation and rearrangement processes, such as haloacetylenes, which exhibit high reactivity in nucleophilic substitution reactions. The compound’s interaction with these enzymes can lead to the formation of fused heterocycles, which are of practical utility in various biochemical applications.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to exhibit neuroprotective, antifungal, and antibacterial activities. These effects are mediated through its interaction with specific cellular targets, leading to alterations in cellular processes and functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s high reactivity in nucleophilic substitution reactions allows it to form stable complexes with various biomolecules, thereby modulating their activity. This modulation can result in the inhibition or activation of specific enzymes, leading to changes in cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the presence of certain functional groups, such as nitro groups, can significantly affect the compound’s reactivity and stability. These temporal effects are crucial for understanding the compound’s behavior in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection and antimicrobial activity. At higher doses, it may cause toxic or adverse effects. The threshold effects observed in these studies are essential for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, affecting metabolic flux and metabolite levels. The compound’s involvement in phosphorylation and rearrangement processes highlights its significance in metabolic pathways that are crucial for cellular function and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms is essential for elucidating the compound’s overall effects on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This subcellular localization is crucial for understanding the compound’s precise role in cellular processes and its potential therapeutic applications.
Biological Activity
The compound ([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride , identified by CAS number 91981-59-8, belongs to the triazolo[4,3-a]pyridine class of compounds. This class has garnered attention for its diverse biological activities, including antifungal, antibacterial, and neuroprotective effects. This article aims to explore the biological activity of this specific compound through a review of available literature, synthesis methods, and related case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 148.17 g/mol. The compound features a triazole ring fused with a pyridine structure, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C7H8N4 |
| Molecular Weight | 148.17 g/mol |
| CAS Number | 91981-59-8 |
| Purity | ≥95% |
| Appearance | Solid |
Synthesis Methods
Recent advancements in synthetic methodologies have facilitated the production of triazolo[4,3-a]pyridines. For instance, microwave-assisted synthesis has shown promising yields for various derivatives of this compound class. A study demonstrated the successful synthesis of a series of triazolo[4,3-a]pyridines with yields exceeding 80% using optimized reaction conditions such as solvent selection and temperature control .
Biological Activity
The biological activities associated with triazolo[4,3-a]pyridines include:
1. Antifungal Activity
Research indicates that certain derivatives exhibit significant antifungal properties against various pathogens. For example, compounds within this class have been tested against Candida species and demonstrated effective inhibition at low concentrations .
2. Antibacterial Activity
Triazolo[4,3-a]pyridines have also shown efficacy against gram-positive and gram-negative bacteria. A study reported that specific derivatives could inhibit bacterial growth by disrupting cell wall synthesis or function .
3. Neuroprotective Effects
Some compounds in this class have been investigated for neuroprotective activities. They appear to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, making them potential candidates for treating neurodegenerative diseases .
Case Studies
Several case studies highlight the potential applications of triazolo[4,3-a]pyridine derivatives:
- Case Study 1: A derivative was tested in vitro against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests a strong antibacterial effect that warrants further investigation in vivo.
- Case Study 2: In a neuroprotective assay using SH-SY5Y neuroblastoma cells, a specific derivative reduced cell death induced by oxidative stress by approximately 50%, indicating significant protective properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share the [1,2,4]triazolo[4,3-a]pyridine motif but differ in substituents, salt forms, and alkyl/aryl appendages. Below is a comparative analysis:
1-Methyl-1H-pyrazolo[4,3-c]pyridin-3-amine Hydrochloride (CAS: 1909314-07-3)
- Core Structure : Pyrazolo[4,3-c]pyridine (vs. triazolo[4,3-a]pyridine).
- Molecular Formula : C₇H₉ClN₄.
- Molecular Weight : 184.62 g/mol .
- Key Differences :
- The pyrazole ring replaces the triazole, reducing nitrogen content and altering electronic properties.
- Smaller molecular weight and simpler structure may enhance metabolic stability but reduce binding affinity to targets requiring bulkier ligands.
- Applications : Highlighted for pharmaceutical research, particularly in synthesizing targeted therapies .
2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine Dihydrochloride (CAS: 93113-10-1)
- Core Structure : Same triazolo[4,3-a]pyridine core.
- Molecular Formula : C₈H₁₂Cl₂N₄.
- Molecular Weight : 247.12 g/mol .
- Key Differences: Ethylamine side chain (vs. cyclohexylmethyl group), reducing steric bulk. Dihydrochloride salt improves aqueous solubility compared to the monohydrochloride form of the target compound.
- Applications: Potential use in neurological studies due to amine functionality.
C-(8-Methyl-[1,2,4]Triazolo[4,3-A]Pyridin-3-Yl)-Methylamine Hydrochloride
- Core Structure : 8-Methyl-substituted triazolo[4,3-a]pyridine.
- Molecular Formula : C₈H₁₁ClN₄ (estimated).
- Lacks the cyclohexyl group, reducing lipophilicity and membrane permeability compared to the target compound.
3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine Dihydrochloride
- Core Structure : Same triazolo[4,3-a]pyridine core.
- Molecular Formula : C₁₁H₁₇ClN₄.
- Molecular Weight : 240.74 g/mol .
- Dihydrochloride salt offers higher solubility than the target compound’s monohydrochloride form.
Structural and Functional Implications
Impact of Cyclohexyl Group
The cyclohexylmethyl group in the target compound contributes to:
- Increased Steric Bulk : May hinder binding to shallow protein pockets but enhance selectivity for deeper binding sites.
- Enhanced Lipophilicity : Improves membrane permeability but may reduce aqueous solubility .
Salt Forms
- Monohydrochloride vs. Dihydrochloride: Dihydrochloride analogs (e.g., compounds in ) exhibit higher solubility, advantageous for in vitro assays.
Substitution Patterns
Preparation Methods
General Synthetic Strategy
The synthesis generally proceeds via:
- Formation of the triazolo[4,3-a]pyridine core through cyclization reactions involving hydrazinylpyridines and appropriate electrophilic precursors.
- Introduction of the cyclohexylmethylamine substituent through alkylation or reductive amination.
- Conversion to the hydrochloride salt to enhance stability and solubility.
Core Triazolo[4,3-a]pyridine Formation
A key step in the preparation is the cyclization of 2-hydrazinylpyridine derivatives with electrophilic alkynyl reagents, such as chloroethynylphosphonates or related compounds. This reaction proceeds via nucleophilic substitution followed by intramolecular 5-exo-dig cyclization to form the triazolo[4,3-a]pyridine ring system. The process is typically conducted under mild conditions (room temperature to 60 °C) and monitored by spectroscopic methods such as ^31P NMR to ensure complete conversion.
For example, the reaction of 2-hydrazinylpyridines with chloroethynylphosphonates yields triazolo[4,3-a]pyridines in near-quantitative yields after about 4 hours at room temperature.
The reaction mechanism involves initial nucleophilic substitution of chlorine to form an ynamine intermediate, which rearranges to a ketenimine tautomer, enabling cyclization (Scheme 6 in the referenced literature).
Electron-withdrawing substituents on the pyridine ring can induce rearrangements (Dimroth-type) leading to isomeric triazolopyridines, which can be controlled by reaction conditions such as temperature and time.
Formation of the Hydrochloride Salt
The final step involves converting the free amine into its hydrochloride salt to improve compound stability and handling:
This is achieved by treatment with hydrochloric acid (HCl) in an appropriate solvent such as ethanol or diethyl ether.
The hydrochloride salt typically precipitates out and can be isolated by filtration and drying.
Alternative Synthetic Approaches and Conditions
According to patent literature (US8993591B2 and US9012448B2), triazolo[4,3-a]pyridine derivatives can also be prepared by heating intermediate compounds at elevated temperatures (140–200 °C) for about 1 hour to complete cyclization.
Halogenating agents such as trichloroacetonitrile-triphenylphosphine mixtures can be used to facilitate formation of reactive intermediates in solvents like dichloroethane, with reaction times ranging from 1 to 48 hours or under microwave irradiation for 20 minutes to accelerate the process.
These methods provide flexibility in synthesis, allowing for scale-up and modification depending on the desired substituents.
Summary Table of Preparation Steps and Conditions
Q & A
Basic Synthesis and Optimization
Q: What are the optimal reaction conditions for synthesizing [1,2,4]triazolo[4,3-a]pyridine derivatives, and how do they influence yield and purity? A: Key parameters include oxidant selection, solvent choice, and reaction time. For example, sodium hypochlorite in ethanol at room temperature (3 h) achieves a 73% yield for triazolopyridine derivatives via oxidative cyclization of hydrazine intermediates, minimizing hazardous byproducts . Alternative oxidants like DDQ or Cr(VI) salts may introduce toxicity or require higher temperatures, complicating purification . Green chemistry approaches prioritize ethanol as a solvent due to its low environmental impact and compatibility with hypochlorite . Post-synthetic purification via alumina plugs ensures analytical purity, critical for pharmacological studies .
Advanced Mechanistic Studies
Q: How do electronic and steric effects in hydrazine intermediates influence cyclization pathways to form triazolopyridine isomers? A: Electron-deficient hydrazines (e.g., 2-hydrazinyl-5-nitropyridine) favor [1,2,4]triazolo[4,3-a]pyridine formation under mild conditions (60°C, 50 h), while thermal rearrangement via Dimroth-like mechanisms converts these to [1,2,4]triazolo[1,5-a]pyridines at elevated temperatures . Phosphorus NMR (δ 18–23 ppm) and X-ray diffraction confirm structural assignments, with spin–spin coupling constants (²JHP = 20 Hz) distinguishing methylene groups in phosphorylated derivatives .
Analytical Characterization
Q: What spectroscopic and chromatographic methods are most reliable for characterizing triazolopyridine-cyclohexylamine hybrids? A:
- NMR : ¹H and ¹³C NMR identify cyclohexyl methylene protons (δ 1.2–2.5 ppm) and triazole ring carbons (δ 140–160 ppm). ³¹P NMR is critical for phosphonates (δ 18–23 ppm) .
- HRMS : High-resolution mass spectrometry confirms molecular ion peaks and fragmentation patterns, essential for verifying amine hydrochloride salts .
- XRD : Single-crystal X-ray diffraction resolves steric interactions between the triazole ring and cyclohexyl substituents, aiding in conformational analysis .
Pharmacological Profiling
Q: How can researchers design assays to evaluate the biological activity of triazolopyridine-amine hybrids? A:
- Target Selection : Prioritize targets linked to triazolopyridine bioactivity (e.g., serotonin receptors, antibacterial enzymes) based on structural analogs like fluoxetine derivatives .
- In Vitro Assays : Use competitive binding assays with radiolabeled ligands (e.g., [³H]-paroxetine for SSRIs) to measure affinity .
- Docking Studies : Employ molecular docking (e.g., AutoDock Vina) to predict interactions between the cyclohexylamine moiety and receptor active sites, guided by triazolopyridine chemotypes in literature .
Data Contradiction Analysis
Q: How should researchers reconcile conflicting reports on isomer ratios in triazolopyridine synthesis? A: Isomer ratios (e.g., [4,3-a] vs. [1,5-a] triazolopyridines) depend on reaction temperature and substrate electronics. For example, 2-hydrazinylpyridines at 60°C yield 1:1 isomer mixtures, while boiling promotes complete conversion to [1,5-a] isomers via Dimroth rearrangement . Validate results using time-resolved ³¹P NMR to monitor dynamic equilibria and HPLC to quantify isomer distributions .
Stability and Degradation
Q: What factors contribute to the hydrolytic stability of the amine hydrochloride group in triazolopyridine derivatives? A: The cyclohexylmethylamine group’s steric bulk reduces hydrolysis rates compared to linear alkylamines. Accelerated stability studies (40°C/75% RH) with UPLC-MS can identify degradation products, such as free amines or oxidation byproducts. Buffered solutions (pH 4–6) mimic physiological conditions and minimize HCl-mediated decomposition .
Synthetic Challenges in Scale-Up
Q: What are the key bottlenecks in scaling up triazolopyridine-cyclohexylamine synthesis, and how can they be mitigated? A:
- Oxidant Handling : Hypochlorite’s exothermic decomposition requires controlled addition and temperature monitoring .
- Isomer Separation : Chromatography becomes impractical at scale; instead, optimize reaction conditions (e.g., temperature, solvent polarity) to favor a single isomer .
- Byproduct Management : Use in situ IR spectroscopy to detect intermediates and minimize side reactions like over-oxidation .
Computational Modeling
Q: How can density functional theory (DFT) predict the reactivity of triazolopyridine intermediates in cyclization reactions? A: DFT calculations (e.g., B3LYP/6-31G*) model transition states for hydrazine cyclization, identifying energy barriers influenced by substituent electronics. For example, electron-withdrawing groups on the pyridine ring lower activation energy by stabilizing the transition state . Compare computed NMR shifts with experimental data to validate mechanistic hypotheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
